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3-Bromo-4-(propan-2-yl)benzaldehyde is an organic compound characterized by the presence of a bromine atom and an isopropyl group attached to a benzaldehyde structure. Its molecular formula is , and it has a molecular weight of approximately 227.1 g/mol. This compound exhibits a unique arrangement of substituents that influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including organic chemistry and medicinal research.
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Research indicates that 3-bromo-4-(propan-2-yl)benzaldehyde exhibits significant biological activity. In vitro studies have shown that it possesses anticancer properties, particularly against A549 lung cancer cells, with an IC50 value of approximately 40.89 μg/mL. This suggests potential applications in cancer therapeutics. Additionally, the compound may interact with various biomolecules, influencing enzyme activities and protein-ligand interactions due to its structural characteristics, including the presence of bromine and isopropyl groups that affect lipophilicity and membrane permeability .
The synthesis of 3-bromo-4-(propan-2-yl)benzaldehyde typically involves the bromination of 4-(propan-2-yl)benzaldehyde. The general procedure includes:
3-Bromo-4-(propan-2-yl)benzaldehyde finds applications across various domains:
The interactions of 3-bromo-4-(propan-2-yl)benzaldehyde with biological systems are significant for understanding its mechanism of action. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. Furthermore, the presence of bromine allows for halogen bonding, which can enhance binding affinity towards molecular targets .
Several compounds share structural similarities with 3-bromo-4-(propan-2-yl)benzaldehyde, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Bromobenzaldehyde | Lacks isopropyl group | Different reactivity profile |
| 4-Bromobenzaldehyde | Bromine positioned differently | Affects chemical behavior and applications |
| 3-Bromo-5-(propan-2-yl)benzaldehyde | Similar structure but different substitution pattern | Varied properties due to different positioning |
| 3-Bromo-4-fluorobenzaldehyde | Contains fluorine instead of an isopropyl group | Alters reactivity and potential applications |
The uniqueness of 3-bromo-4-(propan-2-yl)benzaldehyde lies in its specific substitution pattern, which allows for targeted modifications and interactions in both chemical synthesis and biological contexts .